

"Tetramethylammonium triiodide" cation-anion interaction studies

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An In-depth Technical Guide to **Tetramethylammonium Triiodide**: Cation-Anion Interaction Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetramethylammonium triiodide, with the chemical formula [N(CH₃)₄]⁺I₃⁻, is a quaternary ammonium polyhalide compound that serves as a significant subject of interest in both chemical synthesis and materials science.[1] It is valued as a source of the triiodide anion (I₃⁻) and as a reagent in organic reactions, such as iodination.[1][2] The interaction between the bulky, symmetric tetramethylammonium cation and the linear triiodide anion dictates its solid-state properties, including its crystal structure, polymorphism, and vibrational spectra. Understanding these cation-anion interactions is crucial for applications in crystal engineering and the development of novel materials with specific electronic and optical properties.[3]

This technical guide provides a comprehensive overview of the cation-anion interactions in **tetramethylammonium triiodide**, presenting key structural, spectroscopic, and thermal data. Detailed experimental protocols for the characterization of this compound are also provided, along with visualizations of experimental workflows and interaction models to facilitate a deeper understanding.

Structural Analysis



The crystal structure of **tetramethylammonium triiodide** has been primarily elucidated using single-crystal X-ray diffraction (XRD). These studies reveal the arrangement of the tetramethylammonium cations and triiodide anions in the crystal lattice and provide precise measurements of bond lengths and angles.

Crystallographic Data

Tetramethylammonium triiodide is known to exhibit polymorphism, meaning it can crystallize in different forms, which can influence its physical properties.[1][3] At least two polymorphic forms have been crystallographically characterized.[3] Key crystallographic parameters for one of the common orthorhombic forms are summarized below.

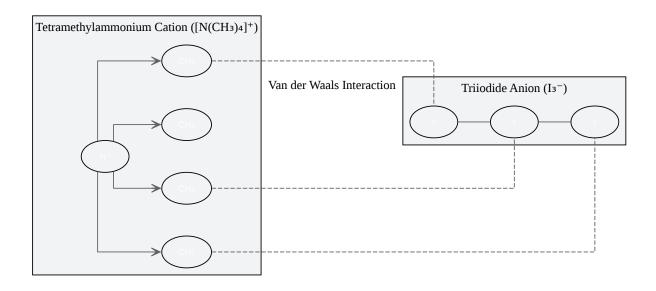
Parameter	Value	
Crystal System	Orthorhombic	
Space Group	Pnma	
Cell Dimensions	a = 10.60 Å, b = 12.53 Å, c = 21.47 Å	
Triiodide Bond Lengths	2.92–2.94 Å	
Triiodide Bond Angle	176.8°	
Cation-Anion Distance	Weak van der Waals interactions (3.85–3.91 Å)	

Data sourced from Benchchem.[1]

Cation-Anion Interactions

The interaction between the large tetramethylammonium cation ($[N(CH_3)_4]^+$) and the triiodide anion (I_3^-) is primarily governed by weak van der Waals forces.[1] The bulky nature of the cation helps to stabilize the linear and sometimes slightly asymmetric geometry of the triiodide anion.[1] Computational studies, including Hirshfeld surface analysis, are employed to map and quantify these weak interactions, which are crucial in determining the overall crystal packing.[1] These analyses reveal that the primary contacts are between the iodine atoms of the anion and the hydrogen atoms of the methyl groups on the cation.





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Cation-Anion Interaction Model

Spectroscopic Characterization

Vibrational spectroscopy, including Raman and Infrared (IR) spectroscopy, provides valuable insights into the bonding and symmetry of the triiodide anion as influenced by the cation.

Raman Spectroscopy

The symmetric stretching vibration of the I_3^- anion is Raman active and typically appears in the 100-120 cm⁻¹ region for a linear, symmetric anion.[3] In **tetramethylammonium triiodide**, the symmetric stretch is observed around 112 cm⁻¹, which is a redshift compared to the free I_3^- ion (around 145 cm⁻¹).[1] This shift indicates a weakening of the I-I bonds due to the cation-anion interactions in the solid state.[1] Distortions in the triiodide anion from perfect symmetry can lead to the appearance of a normally Raman-inactive asymmetric stretching band around 120–140 cm⁻¹.[3]



Vibrational Mode	Wavenumber (cm ⁻¹)	Activity	Notes
Symmetric Stretch (V1)	~112	Raman	Redshifted compared to free I ₃ ⁻ , indicating weaker I-I bonds.[1]
Asymmetric Stretch (v₃)	~120-140	IR, Raman (if distorted)	Becomes Raman active if the anion symmetry is lowered. [3]

Experimental Protocols Synthesis of Tetramethylammonium Triiodide

A common method for the synthesis of **tetramethylammonium triiodide** involves the direct reaction of tetramethylammonium iodide with iodine.[4][5]

Materials:

- Tetramethylammonium iodide ([N(CH₃)₄]I)
- Iodine (I₂)
- Ethanol or Methanol

Procedure:

- Dissolve tetramethylammonium iodide in a minimal amount of hot ethanol or methanol.[4][5]
- In a separate container, dissolve a stoichiometric amount (1:1 molar ratio) of iodine in the same solvent.[4]
- Slowly add the iodine solution to the tetramethylammonium iodide solution while stirring.
- Allow the resulting solution to cool slowly to room temperature.
- Further cooling in an ice bath can promote crystallization.[4]



- Collect the dark, needle-like crystals by vacuum filtration.
- Wash the crystals with a small amount of cold solvent and then with a non-polar solvent like hexane to remove residual solvent.[4]
- Dry the crystals under vacuum.

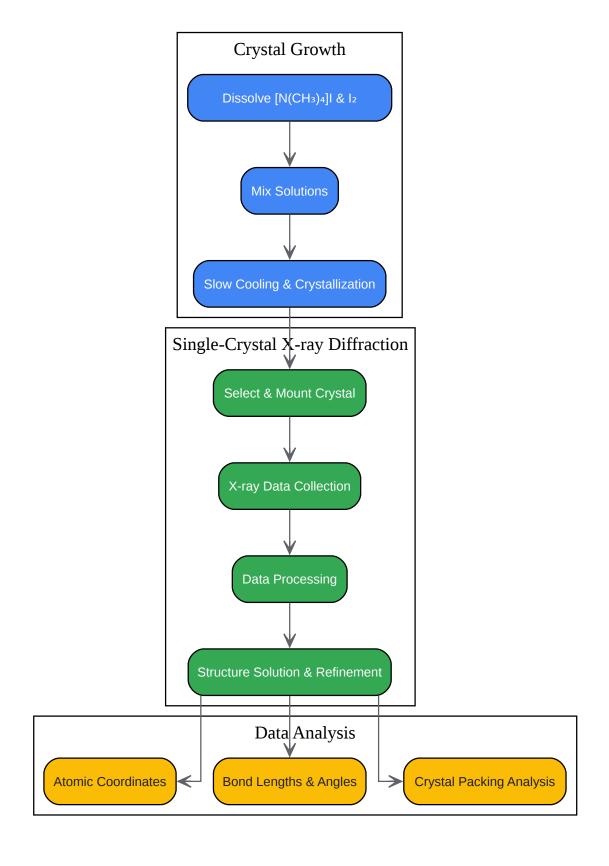
Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the precise three-dimensional arrangement of atoms in the crystal.

Procedure:

- Crystal Selection: A high-quality single crystal of tetramethylammonium triiodide is selected under a microscope and mounted on a goniometer head.[6]
- Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation). Diffraction patterns are collected at various crystal orientations as the crystal is rotated.[6]
- Data Processing: The collected diffraction intensities are processed to determine the unit cell parameters and space group.
- Structure Solution and Refinement: The phase problem is solved to generate an electron density map, from which the atomic positions are determined. The structural model is then refined to achieve the best fit with the experimental data, yielding precise atomic coordinates, bond lengths, and bond angles.[6]





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Experimental Workflow for Crystal Structure Determination



Raman Spectroscopy

Procedure:

- Sample Preparation: A small amount of the crystalline tetramethylammonium triiodide is
 placed on a microscope slide or in a capillary tube.
- Data Acquisition: The sample is placed in the sample compartment of a Raman spectrometer. A laser is focused on the sample, and the scattered light is collected.
- · Instrument Settings:
 - Spectral Range: Typically 50 400 cm⁻¹ to observe the I-I vibrations.
 - Resolution: 2-4 cm⁻¹.
 - Laser Power: Kept low to avoid sample degradation, as polyiodides can be sensitive to laser-induced dissociation.[7]
- Data Processing: The resulting spectrum is baseline-corrected, and the peak positions corresponding to the vibrational modes of the triiodide anion are identified.

Computational Analysis Density Functional Theory (DFT)

DFT calculations are used to model the electronic structure and geometry of the $[N(CH_3)_4]^+I_3^-$ ion pair. These calculations can predict bond lengths, bond angles, and vibrational frequencies, which can then be compared with experimental data. DFT is also used to investigate the nature of the cation-anion interactions, including the degree of charge transfer and the contributions of electrostatic versus covalent character.[1][8]

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[9][10] For **tetramethylammonium triiodide**, this analysis helps to identify the specific contacts between the cation and anion and their relative importance in the crystal packing. The analysis generates 2D fingerprint plots that summarize the different types



of intermolecular contacts, such as H···I, I···I, and H···H interactions, and their respective contributions to the overall crystal stability.[1][9]

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